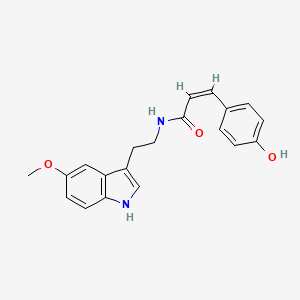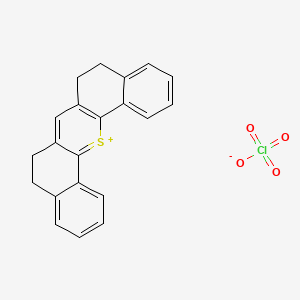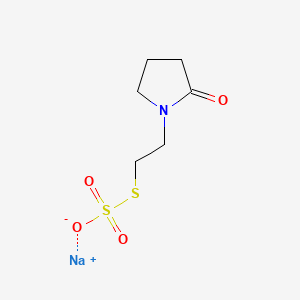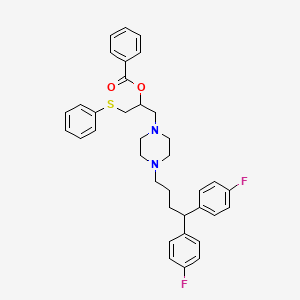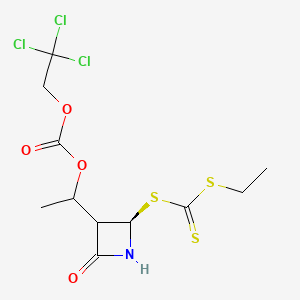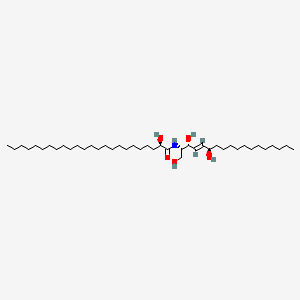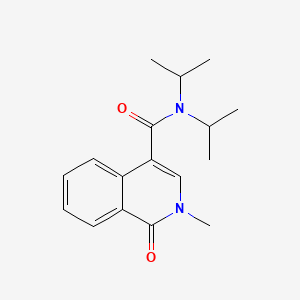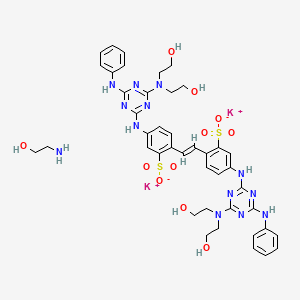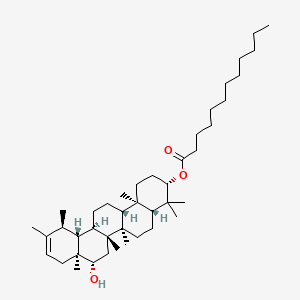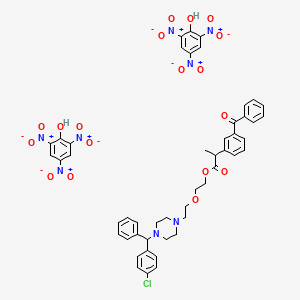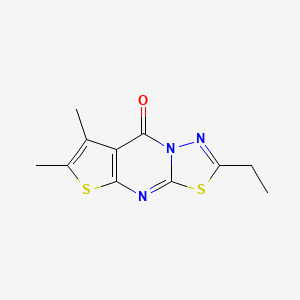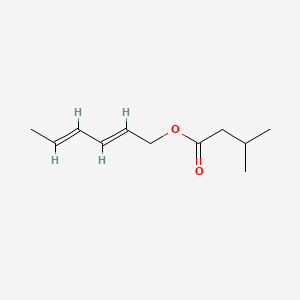
2,4-Hexadienyl methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienyl methylbutyrate is an organic compound belonging to the class of fatty acid esters. It is characterized by its fruity odor, making it a valuable component in the flavor and fragrance industry . The compound’s molecular formula is C11H18O2, and it is known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadienyl methylbutyrate typically involves esterification reactions. One common method is the reaction between 2,4-hexadienol and methylbutyric acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Hexadienyl methylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
2,4-Hexadienyl methylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity odor
Mechanism of Action
The mechanism of action of 2,4-Hexadienyl methylbutyrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active components that exert biological effects. The pathways involved include enzymatic reactions that convert the ester to its corresponding alcohol and acid forms .
Comparison with Similar Compounds
Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance applications.
2,4-Hexadienyl isobutyrate: Similar structure but with different ester groups, leading to variations in odor and reactivity.
Uniqueness: 2,4-Hexadienyl methylbutyrate stands out due to its specific ester group, which imparts unique chemical and sensory properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .
Properties
CAS No. |
72845-96-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[(2E,4E)-hexa-2,4-dienyl] 3-methylbutanoate |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h4-7,10H,8-9H2,1-3H3/b5-4+,7-6+ |
InChI Key |
REOXEEUZRQJYKG-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/COC(=O)CC(C)C |
Canonical SMILES |
CC=CC=CCOC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


